molecular formula C12H6Br2S3 B14184190 3,4-dibromo-2,5-dithiophen-2-ylthiophene CAS No. 917602-26-7

3,4-dibromo-2,5-dithiophen-2-ylthiophene

Cat. No.: B14184190
CAS No.: 917602-26-7
M. Wt: 406.2 g/mol
InChI Key: JFUPOLRFHMUFCR-UHFFFAOYSA-N
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Description

3,4-Dibromo-2,5-dithiophen-2-ylthiophene is a compound belonging to the thiophene family, characterized by the presence of sulfur atoms in its ring structure. This compound is notable for its bromine substitutions at the 3 and 4 positions, as well as additional thiophene rings at the 2 and 5 positions. Its unique structure makes it a valuable building block in the synthesis of various organic materials, particularly in the field of organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dibromo-2,5-dithiophen-2-ylthiophene typically involves the bromination of 2,5-dithiophen-2-ylthiophene. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3,4-Dibromo-2,5-dithiophen-2-ylthiophene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substituted Thiophenes: Resulting from substitution reactions.

    Sulfoxides and Sulfones: From oxidation reactions.

    Thiols: From reduction reactions.

Scientific Research Applications

3,4-Dibromo-2,5-dithiophen-2-ylthiophene has a wide range of applications in scientific research:

    Organic Electronics: Used as a building block in the synthesis of conjugated polymers and small molecules for organic solar cells, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).

    Material Science: Employed in the development of novel materials with unique electronic and optical properties.

    Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic compounds.

Mechanism of Action

The mechanism of action of 3,4-dibromo-2,5-dithiophen-2-ylthiophene in its applications is primarily based on its ability to participate in π-conjugation. The presence of bromine atoms allows for further functionalization, enabling the formation of extended conjugated systems. These systems exhibit unique electronic properties, such as high charge mobility and tunable band gaps, making them suitable for use in electronic devices .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dibromothiophene: Similar in structure but lacks the additional thiophene rings.

    2,5-Dibromo-3,4-dinitrothiophene: Contains nitro groups, making it more electron-deficient.

    3,4-Dimethoxythiophene: Substituted with methoxy groups instead of bromine.

Uniqueness

3,4-Dibromo-2,5-dithiophen-2-ylthiophene is unique due to its dual bromine and thiophene substitutions, which enhance its reactivity and versatility in forming complex conjugated systems. This makes it particularly valuable in the synthesis of advanced materials for electronic applications .

Properties

CAS No.

917602-26-7

Molecular Formula

C12H6Br2S3

Molecular Weight

406.2 g/mol

IUPAC Name

3,4-dibromo-2,5-dithiophen-2-ylthiophene

InChI

InChI=1S/C12H6Br2S3/c13-9-10(14)12(8-4-2-6-16-8)17-11(9)7-3-1-5-15-7/h1-6H

InChI Key

JFUPOLRFHMUFCR-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=C(C(=C(S2)C3=CC=CS3)Br)Br

Origin of Product

United States

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